N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
N-(2,4-Dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic small molecule featuring a propanamide linker connecting a 2,4-dimethoxyphenyl group and a 6-phenylimidazo[2,1-b]thiazole scaffold (Fig. 1). The imidazothiazole core is a privileged structure in medicinal chemistry, known for its bioactivity in anticancer and kinase inhibition contexts .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-27-17-9-10-18(20(12-17)28-2)23-21(26)11-8-16-14-29-22-24-19(13-25(16)22)15-6-4-3-5-7-15/h3-7,9-10,12-14H,8,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHACFPPTIEIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Differences
The target compound’s propanamide linker (three-carbon chain) contrasts with acetamide-linked derivatives (two-carbon chain) prevalent in the literature (Table 1). For example:
Substituent Effects on Bioactivity
- 6-Phenyl vs. 6-(4-Chlorophenyl) : The 4-chlorophenyl group in 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to the unsubstituted phenyl in 5k (3.76%) . This suggests electron-withdrawing groups (e.g., Cl) may improve kinase targeting.
- Methoxy vs. Halogen Substituents : The target compound’s 2,4-dimethoxyphenyl group introduces electron-donating methoxy moieties, which could enhance membrane permeability but reduce electrophilic interactions with targets compared to halogenated analogs .
Linker Length and Pharmacokinetics
The propanamide linker in the target compound may confer:
- Increased Flexibility: Potentially enabling better accommodation in hydrophobic binding pockets.
- Altered Solubility : Longer chains often reduce solubility compared to acetamide derivatives, which could impact bioavailability .
Q & A
Q. Key trends :
- Electron-withdrawing groups (e.g., Cl) at the 6-phenyl position enhance VEGFR2 inhibition (5.72% at 20 μM) and selectivity .
- Methoxy groups on the phenylamide moiety improve solubility but may reduce membrane permeability .
How can researchers resolve contradictions in cytotoxicity data between different studies?
Advanced Research Question
Contradictions often arise due to:
- Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays; 48h vs. 72h incubation) .
- Cell line heterogeneity : Validate using isogenic models or patient-derived cells.
- Compound stability : Perform stability studies in assay media (e.g., DMSO stock hydrolysis) .
Methodological solution : - Cross-validate results in ≥3 independent labs.
- Use LC-MS to confirm intact compound presence during assays .
What strategies are recommended for optimizing the selectivity of this compound toward specific cancer cell lines?
Advanced Research Question
Structure-Activity Relationship (SAR) optimization :
Core modifications : Introduce substituents at the imidazo[2,1-b]thiazole 3-position (e.g., methyl, bromo) to modulate steric bulk and target engagement .
Amide side chain : Replace 2,4-dimethoxyphenyl with heteroaromatic groups (e.g., pyridinyl, benzo[d]thiazol-2-yl) to enhance kinase selectivity .
Prodrug approaches : Mask polar groups (e.g., methoxy → acetoxymethyl ethers) to improve tumor penetration .
Q. In vitro testing :
- Screen against panels of kinase-dependent (e.g., MDA-MB-231) vs. kinase-independent (e.g., HepG2) cell lines .
What mechanistic hypotheses exist for the compound's anti-proliferative effects, and how can they be tested experimentally?
Advanced Research Question
Proposed mechanisms :
Q. Experimental validation :
- Kinase profiling : Use broad-panel kinase assays (e.g., DiscoverX) to identify off-target effects.
- CRISPR-Cas9 knockout : Validate target dependency by knocking out VEGFR2 or SMO in responsive cell lines .
How can researchers address low solubility or bioavailability in preclinical development?
Advanced Research Question
Formulation strategies :
- Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .
Structural modifications : - PEGylation : Attach polyethylene glycol chains to the propanamide linker .
- Bioisosteric replacement : Replace methoxy groups with trifluoromethyl or sulfonamide moieties .
What computational tools are recommended for predicting binding modes and optimizing interactions with target proteins?
Advanced Research Question
Methodology :
Docking studies : Use AutoDock Vina or Glide to model interactions with VEGFR2 (PDB: 3VO3) or SMO (PDB: 5L7D) .
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
QSAR modeling : Build predictive models using MOE or Schrödinger to correlate substituent properties (e.g., logP, polar surface area) with IC50 values .
Q. Validation :
How should researchers design experiments to investigate metabolic stability and potential toxicity?
Advanced Research Question
Key assays :
- Microsomal stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion (t1/2 > 30 min desirable) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- hERG liability : Patch-clamp assays to assess cardiac toxicity risks (IC50 > 10 μM preferred) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
